REACTION_CXSMILES
|
[NH2:1]N.[N:3]1([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]C2C=CC=C3C(NC(=O)C=23)=O)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1>CO>[N:3]1([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH2:1])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the resulting solution was refluxed
|
Type
|
CUSTOM
|
Details
|
Reaction times and process as per Example 1
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Name
|
|
Type
|
|
Smiles
|
N1(CCOCC1)CCCCCN
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |